molecular formula C13H12O2 B13580841 (S)-2-(Naphthalen-2-yl)propanoic acid

(S)-2-(Naphthalen-2-yl)propanoic acid

Katalognummer: B13580841
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: DKVIPUUJSKIQFZ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(naphthalen-2-yl)propanoic acid is an organic compound characterized by the presence of a naphthalene ring attached to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(naphthalen-2-yl)propanoic acid typically involves the use of naphthalene derivatives and appropriate reagents to introduce the propanoic acid functionality. One common method involves the Friedel-Crafts acylation of naphthalene with propanoic acid derivatives under acidic conditions. This reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of (2S)-2-(naphthalen-2-yl)propanoic acid may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene-based carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-based carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action in various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which (2S)-2-(naphthalen-2-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.

    Naphthalene-2-carboxylic acid: A naphthalene derivative with a carboxylic acid group at the 2-position.

Uniqueness

(2S)-2-(naphthalen-2-yl)propanoic acid is unique due to the presence of both a naphthalene ring and a propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique features.

Eigenschaften

Molekularformel

C13H12O2

Molekulargewicht

200.23 g/mol

IUPAC-Name

(2S)-2-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C13H12O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,14,15)/t9-/m0/s1

InChI-Schlüssel

DKVIPUUJSKIQFZ-VIFPVBQESA-N

Isomerische SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O

Kanonische SMILES

CC(C1=CC2=CC=CC=C2C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.